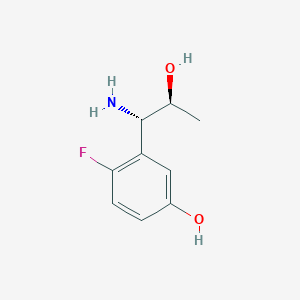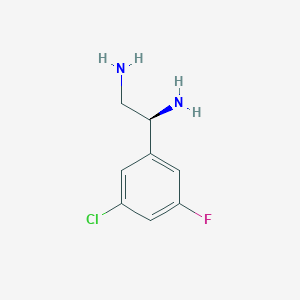
3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and (1S,2S)-1-amino-2-hydroxypropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction. For example, the reaction may be conducted in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol group, allowing it to react with the amino alcohol.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced technologies such as flow microreactors to enhance reaction rates and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-fluoro-3-(1-oxo-2-propyl)phenol, while reduction of the amino group may produce 3-(1-amino-2-hydroxypropyl)-4-fluorophenol .
Applications De Recherche Scientifique
3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-2-Amino-1-phenyl-1,3-propanediol: This compound shares a similar structure but lacks the fluorine atom, which can significantly alter its chemical properties and biological activity.
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Another related compound with a nitro group instead of a fluorine atom, used in different applications.
Uniqueness
The presence of the fluorine atom in 3-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol imparts unique properties, such as increased stability and altered reactivity, making it distinct from its analogs. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry where fluorine substitution often enhances drug efficacy and metabolic stability .
Propriétés
Formule moléculaire |
C9H12FNO2 |
|---|---|
Poids moléculaire |
185.20 g/mol |
Nom IUPAC |
3-[(1S,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(13)2-3-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9+/m0/s1 |
Clé InChI |
KSGRMAZGPPJXMG-SSDLBLMSSA-N |
SMILES isomérique |
C[C@@H]([C@H](C1=C(C=CC(=C1)O)F)N)O |
SMILES canonique |
CC(C(C1=C(C=CC(=C1)O)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051723.png)



![Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hcl](/img/structure/B13051761.png)


![(1S,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051772.png)




